2-(2-Bromophenyl)-2-methoxyethan-1-amine
Description
Structural and Functional Group Analysis of 2-(2-Bromophenyl)-2-methoxyethan-1-amine
The molecular architecture of this compound is characterized by the strategic placement of three distinct functional groups on a short ethanamine backbone. These groups are a primary amine (-NH₂), a methoxy (B1213986) ether (-OCH₃), and a bromophenyl group (an aryl halide). This trifecta of functionalities imparts a versatile chemical reactivity to the molecule.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 337966-03-7 arctomsci.com |
| Molecular Formula | C₉H₁₂BrNO arctomsci.com |
| Molecular Weight | 230.1 g/mol arctomsci.com |
| Key Functional Groups | Primary Amine, Methoxy (Ether), Aryl Bromide |
Data sourced from Arctom arctomsci.com.
Contextual Significance as a Versatile Synthetic Intermediate and Building Block
The strategic combination of reactive sites makes this compound a valuable building block in multi-step organic synthesis. medchemexpress.com Such compounds are often referred to as intermediates, materials produced during the synthesis of an active pharmaceutical ingredient (API) that require further molecular changes. medchemexpress.com The presence of both a nucleophilic amine and an electrophilic aryl halide partner within the same molecule allows for sequential and controlled synthetic transformations.
For instance, the primary amine can be used as a handle to introduce the molecule into a larger structure via amide bond formation, a common strategy in pharmaceutical synthesis. fiveable.me Subsequently, the aryl bromide can be subjected to a palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, to append another complex fragment. This dual reactivity is highly sought after for creating libraries of compounds for drug discovery or for constructing complex target molecules. taylorandfrancis.com Derivatives of 2,1-benzothiazines, for example, are recognized as useful synthetic intermediates for a range of applications. nih.gov
Overview of Research Directions Pertaining to Amines, Aryl Halides, and Ethers
The functional groups present in this compound are central to many areas of modern chemical research.
Amines: Primary amines are fundamental building blocks in organic synthesis. fiveable.metandfonline.com They are prevalent in a vast array of natural products, hormones, vitamins, and synthetic drugs like Novocain and Benadryl. ncert.nic.in Current research continues to explore novel and more efficient methods for amine synthesis, such as one-pot reductive aminations. tandfonline.com Their role as key intermediates in the production of pharmaceuticals and other fine chemicals is a major focus, driven by their versatile reactivity as nucleophiles. numberanalytics.combritannica.com
Aryl Halides: These compounds are indispensable precursors in modern synthetic chemistry, particularly as partners in cross-coupling reactions. taylorandfrancis.comfrontiersin.org A significant portion of contemporary research is dedicated to developing more advanced catalytic systems (often based on palladium, nickel, or copper) that can activate the carbon-halogen bond with greater efficiency and selectivity. researchgate.netresearcher.life This allows for the construction of complex biaryl structures and other motifs found in many pharmaceuticals and specialty chemicals. taylorandfrancis.com Recent advancements also include using aryl halides as reagents for halogenation and for directed C-H functionalization at remote positions. researcher.liferesearchgate.net
Ethers: The ether functional group is found in a significant number of top-selling pharmaceuticals. numberanalytics.com This is due to its high metabolic stability and its ability to modulate physicochemical properties like lipophilicity, which can improve a drug's ability to cross cell membranes. numberanalytics.comlabinsights.nl While the Williamson ether synthesis has been a traditional method, modern research is focused on developing milder and more general cross-coupling reactions to form ether bonds. nih.gov The strategic incorporation of ether linkages remains a key tactic in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. numberanalytics.comnumberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
InChI Key |
VOIPGILBMJYRJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromophenyl 2 Methoxyethan 1 Amine and Its Precursors
Retrosynthetic Disconnections and Key Synthetic Targets
Retrosynthetic analysis provides a logical framework for planning the synthesis of 2-(2-Bromophenyl)-2-methoxyethan-1-amine by identifying key bond disconnections and revealing potential precursor molecules. The primary disconnections for the target molecule are at the C-N bond of the amine and the C-O bond of the methoxy (B1213986) ether.
C-N Bond Disconnection: This disconnection points to an electrophilic precursor such as a halide, tosylate, or an carbonyl compound, and a nitrogen nucleophile like ammonia (B1221849) or its synthetic equivalent. This strategy identifies key intermediates like 2-(2-bromophenyl)-2-methoxyacetaldehyde or 1-halo-2-(2-bromophenyl)-2-methoxyethane. An alternative C-N disconnection strategy involves the reduction of a nitrile or an azide, pointing to 2-(2-bromophenyl)-2-methoxyacetonitrile (B2998953) or 1-azido-2-(2-bromophenyl)-2-methoxyethane as key targets.
C-O Bond Disconnection: Breaking the methyl ether bond suggests a precursor alcohol, 2-amino-1-(2-bromophenyl)ethanol, which would require a methylation step. This approach necessitates careful consideration of protecting groups for the amine functionality during the etherification step.
These disconnections highlight that commercially available or readily synthesized brominated aromatic compounds, such as 2-bromobenzaldehyde (B122850) or 2-bromophenylacetic acid, are logical starting points for a multi-step synthesis. prepchem.com
Direct Synthesis Approaches to the Core Skeleton
The construction of the this compound skeleton can be achieved through various direct synthetic methods, focusing on the sequential or convergent formation of the key amine and ether functionalities.
The introduction of the primary amine group is a critical step in the synthesis. Several established methods can be employed.
Reductive Amination: An aldehyde, such as 2-(2-bromophenyl)-2-methoxyacetaldehyde, can be reacted with ammonia in the presence of a reducing agent to form the primary amine. libretexts.org This process involves the initial formation of an imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. lumenlearning.comlibretexts.org
Reduction of Nitriles: The amine can be formed via the reduction of a nitrile precursor, 2-(2-bromophenyl)-2-methoxyacetonitrile. This method is advantageous as it adds a carbon atom and the nitrogen atom in a single precursor. Potent reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this conversion. lumenlearning.com A synthetic route analogous to the synthesis of the 3-bromo isomer involves preparing the α-methoxynitrile from 2-bromobenzaldehyde dimethyl acetal (B89532) and trimethylsilyl (B98337) cyanide, followed by reduction with LiAlH4. prepchem.com
Gabriel Synthesis: This method provides a classic route to primary amines while avoiding the over-alkylation often seen with ammonia. libretexts.org It would involve the reaction of a halide precursor, such as 1-bromo-2-(2-bromophenyl)-2-methoxyethane, with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired primary amine. libretexts.org
Table 1: Comparison of Amine Formation Strategies
| Method | Precursor | Key Reagents | Advantages | Potential Challenges |
| Reductive Amination | Aldehyde/Ketone | NH3, NaBH3CN or H2/Catalyst | Single step from carbonyl | Requires synthesis of the aldehyde precursor |
| Nitrile Reduction | Nitrile | LiAlH4, H2O | Forms C-C and C-N bonds from earlier precursors | Use of highly reactive hydrides |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Clean reaction, avoids over-alkylation | Requires halide precursor and an extra deprotection step |
Williamson Ether Synthesis: If a synthetic route proceeds via an alcohol intermediate, such as 2-amino-1-(2-bromophenyl)ethanol, the hydroxyl group can be converted to a methoxy group. This typically requires protection of the amine (e.g., as a carbamate (B1207046) or amide), followed by deprotonation of the alcohol with a base (e.g., NaH) and reaction with a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). organic-chemistry.org
From an Acetal: A more direct approach involves starting with a precursor where the methoxy group is already incorporated. For instance, the reaction of 2-bromobenzaldehyde dimethyl acetal with a nucleophile like trimethylsilyl cyanide introduces a cyano group and retains one of the methoxy groups at the benzylic carbon. prepchem.com
The bromine atom on the phenyl ring is a defining feature of the target molecule. While direct bromination of a phenethylamine (B48288) precursor is possible, it often leads to mixtures of isomers and is difficult to control. Therefore, the most common and effective strategy is to utilize a starting material that already contains the bromine atom in the desired ortho position.
Commercially available starting materials include:
2-Bromobenzaldehyde
2-Bromophenylacetic acid prepchem.com
2-Bromoacetophenone
Using these pre-halogenated precursors ensures perfect regiochemical control of the bromine substituent throughout the synthetic sequence.
Combining the aforementioned strategies leads to viable multi-step pathways for the synthesis of this compound. A particularly plausible route is adapted from the known synthesis of its 3-bromo isomer. prepchem.com
Proposed Synthetic Route:
Acetal Formation: 2-Bromobenzaldehyde is reacted with methanol (B129727) in the presence of an acid catalyst to form 2-bromobenzaldehyde dimethyl acetal.
Cyanohydrin Ether Formation: The dimethyl acetal is then treated with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., zinc iodide). This reaction displaces one methoxy group to form 2-(2-bromophenyl)-2-methoxyacetonitrile.
Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF or diethyl ether. prepchem.com
Table 2: Proposed Multi-Step Synthesis
| Step | Starting Material | Product | Key Reagents | Reference (Analogous) |
| 1 | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde dimethyl acetal | Methanol, Acid catalyst | Standard procedure |
| 2 | 2-Bromobenzaldehyde dimethyl acetal | 2-(2-Bromophenyl)-2-methoxyacetonitrile | Trimethylsilyl cyanide, Zinc iodide | prepchem.com |
| 3 | 2-(2-Bromophenyl)-2-methoxyacetonitrile | This compound | Lithium aluminum hydride, THF/Ether | lumenlearning.comprepchem.com |
Stereoselective Synthesis of this compound
The target molecule contains a stereocenter at the C2 position. The production of a single enantiomer is often desirable for pharmacological applications. mit.edu Several strategies can be employed to achieve a stereoselective synthesis.
Asymmetric Reduction: A prochiral precursor, such as an N-sulfinylimine derived from 2-bromo-ω-methoxyacetophenone, can undergo diastereoselective reduction. The use of a chiral auxiliary, like a tert-butanesulfinamide, directs the hydride attack from a reducing agent (e.g., sodium borohydride) to one face of the imine. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched primary amine. orgsyn.org
Enzymatic Resolution: A racemic mixture of the final amine can be resolved using a lipase (B570770) enzyme. This process, known as kinetic resolution, involves the selective acylation of one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer.
Resolution with Chiral Acids: Classical resolution involves forming diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid). These diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomerically pure amine.
The choice of method depends on factors such as scalability, cost, and the desired level of enantiomeric purity.
Asymmetric Catalysis in C-C or C-N Bond Formation
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of this compound, key bond formations such as the C-C bond between the aromatic ring and the ethylamine (B1201723) backbone, or the C-N bond of the amine group, can be targeted for asymmetric transformation.
Catalytic Asymmetric C-C Bond Formation:
The construction of the C-C bond adjacent to the stereogenic center can be achieved through various catalytic asymmetric reactions. One plausible approach involves the asymmetric addition of a nucleophile to an electrophilic precursor derived from 2-bromobenzaldehyde. For instance, the use of chiral ligands in conjunction with metal catalysts can facilitate the enantioselective addition of a two-carbon unit.
A hypothetical, yet mechanistically sound, approach could involve the asymmetric hydrocyanation of a vinyl ether derived from 2-bromobenzaldehyde, followed by reduction and methylation. The use of a chiral catalyst, such as a titanium-based system with a chiral diol ligand, could control the stereochemistry of the nitrile addition.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Ti(OiPr)₄ / Chiral Diol | 2-bromo-1-(vinyloxy)benzene | 2-(2-bromophenyl)-2-methoxyacetonitrile | >90% (projected) |
| Rh(I) / Chiral Phosphine (B1218219) | 2-bromo-β-methoxystyrene | 2-(2-bromophenyl)-2-methoxyethanenitrile | >95% (projected) |
Catalytic Asymmetric C-N Bond Formation:
The direct asymmetric formation of the C-N bond is another viable strategy. Asymmetric hydroamination of a suitable alkene precursor, such as 2-bromo-β-methoxystyrene, could install the amine group enantioselectively. Catalysts based on late transition metals like palladium, rhodium, or iridium, in combination with chiral phosphine ligands, are often employed for such transformations.
Another prominent method involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with a ketone precursor (e.g., 2-bromo-α-methoxyacetophenone) to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine and cleavage of the auxiliary would yield the desired chiral amine.
| Method | Precursor | Chiral Influence | Diastereomeric Ratio (d.r.) / ee |
| Asymmetric Hydroamination | 2-bromo-β-methoxystyrene | Chiral Rhodium Catalyst | >90% ee (projected) |
| Sulfinamide Auxiliary | 2-bromo-α-methoxyacetophenone | (R)- or (S)-tert-butanesulfinamide | >95:5 d.r. (typical) |
Diastereoselective Synthetic Routes
Diastereoselective strategies often rely on the presence of a pre-existing chiral center to direct the formation of a new stereocenter. This can be achieved through the use of chiral auxiliaries or by employing substrates that already contain a stereogenic center.
A well-established approach involves the use of chiral auxiliaries like pseudoephedrine or its analog, pseudoephenamine. harvard.edu These can be acylated with a precursor acid, such as 2-(2-bromophenyl)-2-methoxyacetic acid, to form a chiral amide. Deprotonation of the α-proton followed by diastereoselective alkylation or, in this case, reduction of a related ketone, can set the desired stereochemistry. The auxiliary can then be cleaved to afford the enantiopure product.
Similarly, the use of chiral oxazolidinones as auxiliaries attached to a precursor can direct stereoselective transformations. For instance, an Evans' aldol-type reaction with a derivative of 2-bromobenzaldehyde could establish the stereochemistry at both the hydroxyl and the adjacent carbon, which could then be converted to the methoxy and amine functionalities.
| Chiral Auxiliary | Precursor | Key Transformation | Diastereomeric Excess (d.e.) |
| Pseudoephenamine | 2-(2-bromophenyl)-2-methoxyacetic acid derivative | Diastereoselective reduction | >95% (typical) |
| Evans' Oxazolidinone | 2-bromobenzaldehyde derivative | Asymmetric aldol (B89426) reaction | >98% (typical) |
Chiral Resolution Techniques for Enantiopure Forms
For an amine like this compound, classical resolution via the formation of diastereomeric salts is a primary strategy. A racemic mixture of the amine can be treated with a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, to form a pair of diastereomeric salts. mdpi.com Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base will liberate the corresponding pure enantiomer of the amine.
Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a racemic N-acetylated amine could be subjected to an amidase that selectively hydrolyzes one enantiomer.
| Resolving Agent / Method | Racemic Substrate | Principle of Separation |
| (+)-Tartaric Acid | (±)-2-(2-Bromophenyl)-2-methoxyethan-1-amine | Formation and fractional crystallization of diastereomeric salts |
| Lipase (e.g., Candida antarctica lipase B) | (±)-2-(2-Bromophenyl)-2-methoxyethan-1-amine | Enantioselective acylation |
| Chiral HPLC | (±)-2-(2-Bromophenyl)-2-methoxyethan-1-amine | Differential interaction with a chiral stationary phase |
Chiral Pool Approaches Utilizing Related Precursors
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, precursors such as chiral amino acids or their derivatives can be employed.
For instance, a plausible route could commence from a chiral, non-racemic amino acid like (S)-phenylglycine. The amino group could be protected, and the carboxylic acid reduced to an alcohol. The aromatic ring could then be brominated, and the hydroxyl group methylated. Subsequent manipulation of the protected amino alcohol would lead to the target amine.
Another potential chiral pool precursor is (R)- or (S)-2-bromomandelic acid. The carboxylic acid could be converted to an amide, which can then be reduced to the corresponding amine. The hydroxyl group can be methylated to afford the target compound. The stereochemistry of the final product would be dictated by the starting enantiomer of 2-bromomandelic acid.
| Chiral Pool Precursor | Key Synthetic Transformations |
| (S)-Phenylglycine | Bromination, reduction, methylation, functional group interconversions |
| (R)-2-Bromomandelic Acid | Amidation, reduction, methylation |
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl 2 Methoxyethan 1 Amine
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is the principal site of reactivity for a variety of powerful synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. The aryl bromide in 2-(2-Bromophenyl)-2-methoxyethan-1-amine is a suitable substrate for several such transformations.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species. For this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 2-position of the phenyl ring. The primary amine in the side chain can potentially interfere by coordinating to the palladium catalyst; however, successful couplings have been reported on structurally similar unprotected ortho-bromoanilines. In some cases, temporary protection of the amine group (e.g., as a Boc-carbamate) may be employed to enhance reaction yields and prevent side reactions.
A typical protocol involves a palladium(0) source, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Biaryl |
| 4-Vinylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Styrenyl |
| Methylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | Alkylated Arene |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes. nrochemistry.com This reaction is a powerful tool for constructing conjugated systems. libretexts.org The standard protocol employs a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which often doubles as the solvent. nrochemistry.comlibretexts.org Copper-free protocols have also been developed to prevent the undesirable homocoupling of the alkyne partner. acs.orgresearchgate.net
For this compound, this reaction would produce 2-alkynyl-substituted phenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Table 2: Plausible Conditions for Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 2-(2-(Phenylethynyl)phenyl)-2-methoxyethan-1-amine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | DMF | 2-(2-((Trimethylsilyl)ethynyl)phenyl)-2-methoxyethan-1-amine |
| 1-Heptyne | (AllylPdCl)₂ / P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | Dioxane | 2-(2-(Hept-1-yn-1-yl)phenyl)-2-methoxyethan-1-amine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This transformation allows for the arylation of primary or secondary amines with aryl halides. organic-chemistry.org In the context of this compound, the aryl bromide can react with a diverse range of amines to generate substituted biphenyl-like structures containing a new C-N bond. beilstein-journals.orgnih.gov
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.org Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote high catalytic activity. beilstein-journals.org
Table 3: Potential Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst/Ligand | Base | Solvent | Product Class |
|---|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Diaryl amine |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | Aryl piperidine (B6355638) derivative |
| Benzylamine | Pd-G3-XPhos | LiHMDS | THF | N-Aryl benzylamine |
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org It can be catalyzed by either nickel or palladium complexes to couple aryl halides with alkyl, vinyl, or aryl Grignard reagents. wikipedia.orgnrochemistry.com
A significant challenge in applying this methodology to this compound is the incompatibility of the highly basic Grignard reagent with the acidic proton of the primary amine. wikipedia.org This would lead to a rapid acid-base reaction, consuming the Grignard reagent. Therefore, protection of the amine group, for instance as a silyl (B83357) amine (e.g., -N(SiMe₃)₂), is a prerequisite for a successful Kumada coupling.
Table 4: Potential Kumada Coupling (with N-protection)
| Grignard Reagent | Catalyst | Solvent | Expected Product (Post-deprotection) |
|---|---|---|---|
| Phenylmagnesium bromide | PdCl₂(dppf) | THF | 2-(Biphenyl-2-yl)-2-methoxyethan-1-amine |
| Methylmagnesium chloride | NiCl₂(dmpe) | Diethyl ether | 2-(2-Methoxy-2-(o-tolyl)ethyl)amine |
| Vinylmagnesium bromide | Pd(PPh₃)₄ | THF | 2-Methoxy-2-(2-vinylphenyl)ethan-1-amine |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Two primary mechanisms are relevant: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.combyjus.com
The classical SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.comuomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. The substituent on this compound is not strongly electron-withdrawing. Consequently, the addition-elimination SNAr pathway is electronically disfavored and highly unlikely to occur under standard conditions.
For aryl halides that lack activating groups, substitution can sometimes be forced under harsh conditions using a very strong base (e.g., sodium amide, NaNH₂) via an elimination-addition mechanism. byjus.comstackexchange.com This pathway involves the initial deprotonation of a proton ortho to the halide, followed by elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, and subsequent protonation gives the substitution product. stackexchange.com
Table 5: Comparison of SNAr Pathways for the Target Compound
| Mechanism | Key Requirement | Applicability to Target Compound | Typical Conditions |
|---|---|---|---|
| Addition-Elimination (SNAr) | Strong electron-withdrawing group (ortho/para) | Highly Unlikely | Moderate base (e.g., NaOMe), nucleophile |
| Elimination-Addition (Benzyne) | Very strong base, available ortho-proton | Plausible under forcing conditions | NaNH₂ in liquid NH₃ |
Magnesium-Halogen and Lithium-Halogen Exchange Reactions
The carbon-bromine bond on the phenyl ring is a key site for reactivity, particularly for the formation of organometallic intermediates through halogen-metal exchange. This class of reaction is fundamental for creating carbon-carbon and carbon-heteroatom bonds by transforming the relatively inert aryl bromide into a potent nucleophilic aryl-metal species.
Lithium-Halogen Exchange: This is a rapid and widely used method for preparing organolithium reagents from organic halides. harvard.edu The reaction involving this compound and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is expected to proceed quickly, even at very low temperatures (e.g., -78 °C to -100 °C), to form the corresponding aryllithium intermediate. tcnj.eduprinceton.edu The rate of exchange typically follows the trend I > Br > Cl, making aryl bromides excellent substrates. princeton.edu A critical consideration for this substrate is the presence of the primary amine, which has an acidic proton (N-H). The alkyllithium reagent is a strong base and will react with the amine first in an acid-base reaction. Therefore, at least two equivalents of the alkyllithium reagent are necessary: the first to deprotonate the amine and the second to perform the halogen-metal exchange. The resulting lithiated species is a powerful nucleophile, ready for reaction with various electrophiles.
Magnesium-Halogen Exchange: The formation of Grignard reagents via magnesium-halogen exchange is another cornerstone of organometallic chemistry. Reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (forming i-PrMgCl·LiCl) to enhance reactivity, are effective for this transformation. As with organolithium reagents, the acidic amine proton will react with the Grignard reagent. A common strategy for substrates bearing acidic protons is to use a combination of reagents. For instance, the compound could first be treated with one equivalent of i-PrMgCl to deprotonate the amine, followed by the addition of n-BuLi to execute the bromine-lithium exchange. nih.gov This combined approach can offer improved selectivity and cleaner reactions under non-cryogenic conditions. nih.gov The resulting organomagnesium species, while less reactive than its lithium counterpart, is still a highly effective nucleophile.
| Reagent(s) | Reaction Type | Expected Intermediate Structure | Typical Conditions |
|---|---|---|---|
| ≥2 eq. n-BuLi or t-BuLi | Lithium-Halogen Exchange | 2-(2-Lithiophenyl)-2-methoxyethan-1-amin-1-ide | THF or Et₂O, -78 °C |
| 1. i-PrMgCl (1 eq.) 2. n-BuLi (2 eq.) | Magnesium Salt Formation then Li-Br Exchange | Lithium (2-(1-((magnesiochloro)amino)-2-methoxyethyl)phenyl)ide | THF, 0 °C to -20 °C |
Reactivity of the Primary Amine Functional Group
The primary amine is a versatile functional group, acting as a potent nucleophile and a base. It readily participates in a variety of reactions to form stable derivatives, extend carbon chains, and create new functional moieties.
The nucleophilic character of the primary amine allows it to react readily with acylating and sulfonylating agents to form highly stable amide and sulfonamide linkages, respectively.
Acylation/Amidation: Reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine or pyridine, to neutralize the HCl byproduct) yields the corresponding N-acylated amide.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base produces stable sulfonamides. These derivatives are often crystalline solids, a property that can be useful for purification and characterization.
| Reagent | Base | Product Class | Expected Product Name |
|---|---|---|---|
| Acetyl Chloride | Triethylamine | Amide | N-(2-(2-Bromophenyl)-2-methoxyethyl)acetamide |
| Benzoyl Chloride | Pyridine | Amide | N-(2-(2-Bromophenyl)-2-methoxyethyl)benzamide |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Sulfonamide | N-(2-(2-Bromophenyl)-2-methoxyethyl)-4-methylbenzenesulfonamide |
Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.
Direct Alkylation: The reaction of the primary amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to the formation of secondary and tertiary amines. However, this reaction is often difficult to control, as the secondary amine product is frequently more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including the quaternary ammonium (B1175870) salt. rsc.orgresearchgate.net Selective mono-alkylation can sometimes be achieved by carefully controlling stoichiometry and reaction conditions. rsc.orgresearchgate.net
Reductive Amination: A more selective and widely used method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. This method avoids the issue of over-alkylation that plagues direct alkylation.
| Method | Reagents | Intermediate | Expected Product (Example) |
|---|---|---|---|
| Direct Alkylation | CH₃I (Methyl Iodide), K₂CO₃ (Base) | None (SN2) | Mixture of N-methyl and N,N-dimethyl derivatives |
| Reductive Amination | Acetone (Propan-2-one), NaBH₃CN | Propan-2-imine | N-Isopropyl-2-(2-bromophenyl)-2-methoxyethan-1-amine |
Primary amines condense with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation used in various synthetic pathways. These imines can be isolated or used as intermediates, for example, in reductive amination as described above or in cycloaddition reactions.
| Carbonyl Compound | Catalyst | Expected Imine Product Name |
|---|---|---|
| Benzaldehyde | Acetic Acid (catalytic) | (E)-N-Benzylidene-2-(2-bromophenyl)-2-methoxyethan-1-amine |
| Cyclohexanone | Acetic Acid (catalytic) | N-(Cyclohexylidene)-2-(2-bromophenyl)-2-methoxyethan-1-amine |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | None (mild heating) | 2-(((2-(2-Bromophenyl)-2-methoxyethyl)imino)methyl)phenol |
Reactivity of the Methoxy (B1213986) Functional Group
The methoxy group (-OCH₃) is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions to yield a phenol.
The cleavage of aryl methyl ethers is a classic transformation in organic synthesis. This reaction typically requires strong protic acids or Lewis acids.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures. The mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl group by the bromide or iodide ion, releasing methyl bromide or methyl iodide and the free phenol.
Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, often working at much lower temperatures than HBr. The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by the intramolecular transfer of a bromide ion to the methyl group. Subsequent hydrolysis of the resulting aryloxy-boron species liberates the phenol.
| Reagent | Typical Conditions | Expected Phenolic Product |
|---|---|---|
| Hydrobromic Acid (HBr) | High Temperature, Reflux | 2-(1-Amino-2-hydroxyethyl)phenol (after potential cyclization or side reactions) or 2-(2-Amino-1-hydroxyethyl)bromobenzene |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to Room Temp. | 2-(2-Amino-1-(2-bromophenyl)ethoxy)dibromoborane (intermediate), then 2-(1-Amino-2-hydroxyethyl)phenol upon workup. |
Note: The product of ether cleavage under harsh conditions may be complex due to the presence of other functional groups.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Class |
|---|---|
| This compound | Subject Compound |
| n-Butyllithium (n-BuLi) | Organolithium Reagent |
| tert-Butyllithium (t-BuLi) | Organolithium Reagent |
| Isopropylmagnesium chloride (i-PrMgCl) | Grignard Reagent |
| Lithium chloride (LiCl) | Additive |
| Acetyl Chloride | Acylating Agent |
| Benzoyl Chloride | Acylating Agent |
| Acetic Anhydride | Acylating Agent |
| Triethylamine | Base |
| Pyridine | Base |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylating Agent |
| Methanesulfonyl Chloride | Sulfonylating Agent |
| N-(2-(2-Bromophenyl)-2-methoxyethyl)acetamide | Amide Product |
| N-(2-(2-Bromophenyl)-2-methoxyethyl)benzamide | Amide Product |
| N-(2-(2-Bromophenyl)-2-methoxyethyl)-4-methylbenzenesulfonamide | Sulfonamide Product |
| Methyl Iodide | Alkylating Agent |
| Benzyl Bromide | Alkylating Agent |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |
| Acetone (Propan-2-one) | Carbonyl Compound |
| N-Isopropyl-2-(2-bromophenyl)-2-methoxyethan-1-amine | Secondary Amine Product |
| Benzaldehyde | Carbonyl Compound |
| Cyclohexanone | Carbonyl Compound |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | Carbonyl Compound |
| (E)-N-Benzylidene-2-(2-bromophenyl)-2-methoxyethan-1-amine | Imine (Schiff Base) Product |
| N-(Cyclohexylidene)-2-(2-bromophenyl)-2-methoxyethan-1-amine | Imine (Schiff Base) Product |
| 2-(((2-(2-Bromophenyl)-2-methoxyethyl)imino)methyl)phenol | Imine (Schiff Base) Product |
| Hydrobromic Acid (HBr) | Ether Cleavage Reagent |
| Hydroiodic Acid (HI) | Ether Cleavage Reagent |
| Boron Tribromide (BBr₃) | Ether Cleavage Reagent |
| Methyl Bromide | Byproduct |
| Phenol | General Product Class |
Role in Directing Group Chemistry
The molecular architecture of this compound incorporates multiple functional groups that can serve as directing groups in metal-catalyzed reactions. The primary amine (-NH₂) and the methoxy ether (-OCH₃) functionalities are key Lewis basic sites capable of coordinating to a transition metal center. In palladium-catalyzed C–H functionalization reactions, such coordination is a foundational step for positioning the catalyst in proximity to specific C–H bonds, thereby achieving high levels of regio- and site-selectivity. snnu.edu.cnnih.gov
The amine group, in particular, can act as a bidentate or monodentate directing group. It can form a stable five- or six-membered cyclometalated intermediate, which is crucial for activating otherwise inert C–H bonds. nih.gov For this compound, the amine and ether oxygens can chelate a metal catalyst, potentially directing functionalization towards C(sp³)–H bonds on the ethyl chain or C(sp²)–H bonds at the C3 position of the phenyl ring. The presence of the ortho-bromine substituent also plays a significant electronic and steric role, influencing the orientation of the catalyst and the reactivity of the adjacent C-H bond. While the primary role of the amine is often chelation-assistance, the electronic directing effects of the bromo (ortho-, para-directing deactivator) and methoxy groups (ortho-, para-directing activator) also influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack or its role in oxidative addition steps.
Intramolecular Reaction Pathways
The strategic positioning of a nucleophilic amine and an electrophilic aryl bromide within the same molecule makes this compound a prime candidate for intramolecular reactions. These pathways are synthetically valuable for constructing complex heterocyclic scaffolds from linear precursors.
The amine and ether groups within this compound can collectively act as a transient directing group to facilitate the functionalization of typically non-reactive C(sp³)–H bonds. In a hypothetical intramolecular reaction, the amine could coordinate to a palladium(II) catalyst, forming a palladacycle. This intermediate could then facilitate the activation of a C(sp³)–H bond on the ethyl backbone.
For instance, a Pd(0)-catalyzed intramolecular C(sp³)–H arylation could be envisioned, analogous to established methods for synthesizing fused carbocycles. nih.gov This process would involve:
Oxidative addition of the C–Br bond to a Pd(0) center.
Coordination of the amine or ether to the resulting Pd(II) complex.
Intramolecular C(sp³)–H activation or cleavage, forming a new palladacycle.
Reductive elimination to forge a new C–C bond, yielding a cyclized product and regenerating the Pd(0) catalyst.
Such reactions are often challenging and can be competitive with other pathways like β-hydride elimination. nih.gov However, the use of specialized ligands and reaction conditions has enabled similar transformations in related systems.
A highly plausible intramolecular reaction pathway for this compound is a palladium-catalyzed intramolecular C–N cross-coupling, also known as a Buchwald-Hartwig amination. wikipedia.org In this reaction, the primary amine acts as an internal nucleophile, displacing the bromide on the same molecule to form a nitrogen-containing heterocycle.
This transformation would likely proceed through the following catalytic cycle:
Oxidative Addition : A Pd(0) complex undergoes oxidative addition into the C–Br bond of the bromophenyl group to form an arylpalladium(II) bromide intermediate.
Amine Coordination and Deprotonation : The pendant amine group coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination : The final, turnover-limiting step is the reductive elimination of the C–N bond, which forms the cyclized product, 3,4-dihydro-2H-benzo[f] nih.govnih.govoxazepine, and regenerates the active Pd(0) catalyst. nih.gov
This type of cyclization is a powerful tool for synthesizing medium-sized rings, which are often challenging to prepare via other methods. Similar cobalt-catalyzed cyclizations of 2-bromobenzamides have also been reported, suggesting that various transition metals can facilitate such ring-forming reactions. mdpi.com
Kinetic and Thermodynamic Studies of Transformations Involving this compound
To fully understand and optimize the transformations of this compound, such as the proposed intramolecular Buchwald-Hartwig amination, detailed kinetic and thermodynamic studies are essential. These investigations provide insight into the reaction mechanism, identify the rate-determining step, and quantify the energy barriers involved.
The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For the proposed intramolecular cyclization of this compound, the rate law would be determined by systematically varying the concentrations of the substrate, palladium catalyst, ligand, and base while measuring the initial reaction rate.
A plausible rate law, based on related palladium-catalyzed aminations, might be first-order in the substrate and first-order in the palladium catalyst concentration. nih.gov
Rate = k [this compound]¹ [Pd-catalyst]¹
The following table illustrates hypothetical data from initial rate experiments that could be used to determine the reaction order.
| Experiment | [Substrate] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.010 | 2.4 x 10⁻⁵ |
In this illustrative data set, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the catalyst concentration (Exp. 1 vs. 3) also doubles the rate, confirming a first-order dependence on the catalyst.
The activation energy (Ea) and other thermodynamic parameters of activation (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined by studying the temperature dependence of the reaction rate constant (k). This is achieved by conducting the reaction at various temperatures and using the Arrhenius or Eyring equations to analyze the data.
An Eyring plot, which graphs ln(k/T) versus 1/T, is particularly informative. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R, where R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant.
Mechanistic studies of related palladium-catalyzed aminations have shown that the reductive elimination step is often rate-limiting and has a significant energy barrier. nih.gov A negative value for the entropy of activation (ΔS‡) would suggest a more ordered transition state, consistent with an intramolecular cyclization where the molecule must adopt a specific conformation for the C–N bond to form.
The table below presents hypothetical data for constructing an Eyring plot.
| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |
|---|---|---|---|
| 353 | 0.00025 | 0.00283 | -15.06 |
| 363 | 0.00052 | 0.00275 | -14.15 |
| 373 | 0.00105 | 0.00268 | -13.48 |
| 383 | 0.00208 | 0.00261 | -12.82 |
Plotting ln(k/T) vs. 1/T from this data would yield a straight line, allowing for the calculation of ΔH‡ and ΔS‡, thereby providing a deeper understanding of the energy profile of the cyclization reaction.
Kinetic Template Effects in Organometallic Reactions
Kinetic template effects in organometallic reactions often involve the coordination of a metal center to multiple reactive sites within a substrate, which can pre-organize the molecule for a subsequent intramolecular reaction, thereby enhancing the reaction rate. For a molecule like this compound, such effects could be particularly relevant in intramolecular cyclization reactions, such as a Buchwald-Hartwig amination, to form a nitrogen-containing heterocyclic ring.
The primary amine and the bromophenyl group can both coordinate to a metal catalyst, such as palladium. This chelation can bring the reacting centers—the nitrogen atom of the amine and the carbon atom of the C-Br bond—into close proximity, facilitating the bond-forming reductive elimination step. The rate of such a templated reaction would be significantly higher than the intermolecular equivalent.
Alkali metal cations, often present as salts of the base used in such reactions (e.g., NaOtBu or K3PO4), can also exert a significant template effect. These cations can influence the aggregation state of the catalyst and reactants, and in some cases, may coordinate to heteroatoms in the substrate or catalyst, further stabilizing the transition state. The catalytic effect of alkali metal cations has been observed to be dependent on the ion's size and polarizability, with rates sometimes following the order Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. rsc.org
Table 1: Hypothetical Influence of Alkali Metal Cations on the Rate of Intramolecular Cyclization of this compound
| Cation | Ionic Radius (Å) | Relative Rate Constant (k_rel) |
| Li⁺ | 0.76 | 1.0 |
| Na⁺ | 1.02 | 1.8 |
| K⁺ | 1.38 | 2.5 |
| Rb⁺ | 1.52 | 2.9 |
| Cs⁺ | 1.67 | 3.4 |
Note: The data in this table is illustrative and based on general trends observed in related organometallic reactions, not on direct experimental results for the specified compound.
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by identifying bond-breaking and bond-forming steps. In the context of reactions involving this compound, deuterium (B1214612) and carbon-13 labeling could provide significant insights.
A primary kinetic isotope effect (KIE) would be expected if a C-H bond is broken in the rate-determining step of a reaction. For instance, if the amine N-H bond is cleaved during the rate-limiting step of an amination reaction, a deuterium KIE (kH/kD) would be observed. libretexts.org The magnitude of the KIE can provide information about the transition state of the reaction. princeton.eduyoutube.com For example, a large KIE (typically > 2) would suggest a linear proton transfer in the transition state. princeton.edu
Secondary KIEs can also be informative. For example, if the hybridization of a carbon atom changes in the rate-determining step, a secondary KIE may be observed. In an SN2 reaction at the methoxy-bearing carbon, a change from sp3 to a more sp2-like transition state could lead to a small secondary KIE.
Carbon-13 KIEs are also valuable for probing mechanisms, particularly in palladium-catalyzed cross-coupling reactions. nih.govnih.gov For the Buchwald-Hartwig amination, a ¹³C KIE at the carbon atom of the C-Br bond could help to determine if the oxidative addition of the aryl bromide to the palladium catalyst is the rate-determining step.
Table 2: Expected Kinetic Isotope Effects for a Postulated Intramolecular Buchwald-Hartwig Amination
| Labeled Position | Type of KIE | Expected k_light / k_heavy | Mechanistic Implication |
| N-H vs N-D | Primary | > 2 | N-H bond cleavage is part of the rate-determining step. |
| C -Br | Primary ¹³C | > 1.02 | Oxidative addition is the rate-determining step. |
| C-H adjacent to amine | Secondary | ~1.0 - 1.2 | Change in hybridization at this carbon in the transition state. |
Note: The values in this table are theoretical and based on established principles of kinetic isotope effects in analogous reaction mechanisms.
Reaction Optimization Parameters
The optimization of reactions involving this compound, such as a palladium-catalyzed intramolecular amination, would involve the systematic variation of several key parameters.
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. mdpi.com Ligands influence the stability and reactivity of the catalyst. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig ligand families, are often effective in promoting the oxidative addition and reductive elimination steps. wikipedia.orgresearchgate.net
Base: The base is crucial for deprotonating the amine nucleophile. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield. Stronger, non-coordinating bases are often preferred in Buchwald-Hartwig aminations.
Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and rate. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. beilstein-journals.org
Temperature: The reaction temperature affects the reaction rate, with higher temperatures generally leading to faster reactions. However, catalyst decomposition can also occur at elevated temperatures, so an optimal temperature must be determined.
Table 3: Illustrative Reaction Optimization for Intramolecular Amination
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 45 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | RuPhos | K₂CO₃ | Dioxane | 100 | 62 |
| 4 | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |
| 5 | XPhos | NaOtBu | Dioxane | 100 | 92 |
Note: This data is hypothetical and serves to illustrate a typical optimization process for a palladium-catalyzed C-N cross-coupling reaction.
Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenyl 2 Methoxyethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
The primary confirmation of the molecular structure of 2-(2-Bromophenyl)-2-methoxyethan-1-amine is achieved through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electronic effects of the substituents on the ethylamine (B1201723) backbone and the phenyl ring.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The aromatic protons on the 2-bromophenyl group are expected to appear in the downfield region (typically δ 7.0-7.6 ppm) as a complex multiplet pattern due to spin-spin coupling. The methine proton (CH) adjacent to the phenyl ring and the methoxy (B1213986) group would likely resonate as a triplet or a doublet of doublets around δ 4.5-5.0 ppm. The methoxy group (-OCH₃) protons should appear as a sharp singlet further upfield, estimated to be around δ 3.3-3.5 ppm. The methylene (B1212753) protons of the amine group (-CH₂NH₂) are expected to be diastereotopic and thus may appear as two separate multiplets or a complex multiplet in the δ 2.8-3.2 ppm region. The amine protons (-NH₂) themselves would likely present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbon atoms of the bromophenyl ring are expected to resonate in the δ 120-140 ppm range, with the carbon atom directly bonded to the bromine atom (C-Br) appearing at a distinct chemical shift. The methine carbon (CH) would be found around δ 80-85 ppm, significantly downfield due to the attached oxygen and aromatic ring. The methoxy carbon (-OCH₃) is anticipated around δ 55-60 ppm. Finally, the methylene carbon (-CH₂NH₂) should appear in the δ 40-45 ppm region.
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.6 | Multiplet | - |
| CH-O | 4.5 - 5.0 | Triplet / Doublet of Doublets | ~ 6-8 |
| OCH₃ | 3.3 - 3.5 | Singlet | - |
| CH₂-N | 2.8 - 3.2 | Multiplet | - |
| NH₂ | Variable | Broad Singlet | - |
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~ 122 |
| Aromatic C-H | 127 - 133 |
| Aromatic C-C | ~ 140 |
| CH-O | 80 - 85 |
| OCH₃ | 55 - 60 |
| CH₂-N | 40 - 45 |
To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton (CH) and the adjacent methylene protons (-CH₂), as well as among the coupled protons of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine (CH), methylene (-CH₂), and methoxy (-OCH₃) groups based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment could reveal through-space interactions between the methoxy protons and the methine proton, as well as between the methine proton and the protons on the aromatic ring, offering insights into the preferred conformation of the molecule.
The conformational flexibility of this compound can be investigated by conducting NMR experiments in different solvents and at various temperatures. Changing the solvent can alter the hydrogen bonding interactions involving the amine group and can influence the conformational equilibrium. Variable temperature (VT) NMR studies can provide information about the energy barriers between different conformers. By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to deduce thermodynamic parameters for the conformational exchange processes.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group typically exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O stretching of the methoxy ether group is expected to produce a strong band in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Interactive Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Br Stretch | 500 - 700 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to give a strong signal in the Raman spectrum. The C-Br bond, being highly polarizable, should also be readily observable. In contrast, the N-H and C-O stretching vibrations, which are strong in the IR spectrum, are typically weaker in the Raman spectrum. This complementarity aids in a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (chemical formula: C₉H₁₂BrNO), HRMS would be employed to confirm its elemental composition by measuring the exact mass of its molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), would provide strong evidence for the compound's elemental formula. However, specific experimental HRMS data for this compound has not been reported in the reviewed literature.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₉H₁₂BrNO | 79Br | 229.0102 |
| 81Br | 231.0082 |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)) and Fragmentation Analysis
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions of molecules for mass spectrometric analysis with minimal fragmentation. The choice between ESI and APCI would depend on the polarity and thermal stability of this compound. Given the presence of an amine group, ESI in positive ion mode would likely be effective in producing the protonated molecule [M+H]⁺.
Subsequent tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the precursor ion. This fragmentation provides valuable structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could involve the loss of ammonia (B1221849) (NH₃), the loss of a methoxy radical (•OCH₃), or cleavage of the bond between the methoxy-bearing carbon and the aminomethyl group. Analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule. Despite the theoretical applicability of these techniques, no specific experimental ESI or APCI fragmentation data for this compound are currently available in the public literature.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Should this compound be synthesized and isolated as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. Furthermore, SC-XRD would reveal details of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement. A search of crystallographic databases reveals no published crystal structure for this compound.
Advanced Crystallographic Refinement Methodologies (e.g., SHELXL)
Following the collection of diffraction data, the resulting structural model would be refined using advanced software packages. SHELXL is a widely recognized program for the refinement of crystal structures. This software adjusts atomic parameters (coordinates, displacement parameters) to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by metrics such as the R-factor. While SHELXL represents a standard and powerful tool for this purpose, its application is contingent on the availability of experimental diffraction data, which, for this compound, has not been reported.
Chiroptical Spectroscopy for Enantiomeric Characterization
The structure of this compound contains a chiral center at the carbon atom bonded to the bromophenyl, methoxy, and aminomethyl groups. Therefore, the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
An experimental CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (e.g., the bromophenyl group). The spectrum of one enantiomer would be a mirror image of the other. Such analysis would be crucial for determining the absolute configuration of a synthesized or resolved enantiomer, often in conjunction with quantum chemical calculations. At present, no chiroptical spectroscopic data for this compound is available in the scientific literature.
Table 2: Summary of Analytical Techniques and Data Availability
| Technique | Purpose | Data Availability for this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and elemental formula confirmation | Not available in public literature |
| ESI/APCI-MS/MS | Structural elucidation via fragmentation analysis | Not available in public literature |
| Single-Crystal X-ray Diffraction (SC-XRD) | Solid-state structure and conformation determination | Not available in public literature |
| Chiroptical Spectroscopy (CD/ORD) | Enantiomeric characterization and absolute configuration | Not available in public literature |
Optical Rotation Measurements
Optical rotation is a fundamental chiroptical property used to characterize chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral substance. amherst.edu Enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. amherst.edu The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.
The specific rotation [α] is a standardized measure of this property and is calculated using the formula: [α] = α / (l × c) where:
α is the observed rotation.
l is the path length of the sample tube in decimeters (dm). youtube.com
c is the concentration of the solution in g/mL. youtube.com
The specific rotation is a characteristic physical constant for a pure enantiomer under specific conditions of temperature and wavelength (typically the sodium D-line, 589 nm). amherst.edu For this compound, measuring the optical rotation would allow for the differentiation of its (R) and (S) enantiomers. A racemic mixture, containing equal amounts of both enantiomers, would be optically inactive, exhibiting an observed rotation of zero. amherst.edu While specific experimental values for this compound are not available in the reviewed literature, the expected measurements for its pure enantiomers would be equal in magnitude and opposite in sign.
Table 1: Illustrative Optical Rotation Data for Enantiomers This table presents hypothetical data to illustrate the expected optical rotation measurements for the enantiomers of this compound.
| Enantiomer | Concentration (c) | Path Length (l) | Observed Rotation (α) | Specific Rotation [α] |
|---|---|---|---|---|
| (S)-enantiomer | 0.25 g/mL | 1.0 dm | +X° | +4X° |
| (R)-enantiomer | 0.25 g/mL | 1.0 dm | -X° | -4X° |
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the chemical purity and determining the isomeric composition of pharmaceutical and chemical compounds. For chiral molecules like this compound, specialized chromatographic techniques are required to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs are widely used and have proven effective for the resolution of a broad range of chiral compounds, including primary amines. nih.gov
The enantiomeric excess, a measure of the purity of one enantiomer in a mixture, is calculated from the peak areas of the two enantiomers in the chromatogram. High-performance liquid chromatography has largely replaced older methods like optical rotation for this purpose as it allows for the direct quantification of a minor enantiomer (distomer) in the presence of the major one (eutomer). mdpi.com The development of a successful chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. chromatographyonline.comchromatographyonline.com
Table 2: Example of Chiral HPLC Method Parameters for a Chiral Amine This table provides typical starting conditions for the development of a chiral HPLC method for an amine analogous to this compound, as specific methods for this compound are not detailed in the surveyed literature.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, like Chiralpak® AD-H) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used for the separation, identification, and quantification of chemical compounds, thereby assessing the purity of a sample. researchgate.net
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often employed to increase volatility and improve peak shape. text2fa.ir In GC-MS, the separated components are introduced into a mass spectrometer, which provides mass information that aids in their identification by creating a characteristic fragmentation pattern. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. kuleuven.be It is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net For this compound, LC-MS can be used to confirm the molecular weight of the compound and to identify and quantify any impurities present in the sample. The high sensitivity and selectivity of LC-MS make it an invaluable tool in modern analytical chemistry. nih.govnih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-(2-Bromophenyl)-2-methoxyethan-1-amine, DFT would be the primary tool for determining its most stable three-dimensional arrangement (ground state geometry) and a host of electronic properties. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. Furthermore, it can elucidate properties such as the distribution of electronic charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and potential interactions.
Selection of Appropriate Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functionals: For organic molecules containing elements like bromine, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-benchmarked functional that often provides a good balance between computational cost and accuracy for a wide range of systems. For more complex interactions, such as non-covalent interactions that might be present in conformers of the title compound, functionals like M06-2X are often employed due to their improved performance in describing medium-range electron correlation.
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations, a sufficiently large and flexible basis set is required. The 6-311++G(d,p) basis set is a common and robust choice for molecules of this size. It is a triple-zeta basis set, meaning it uses three functions for each valence atomic orbital. The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, and the "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density.
The selection of a specific functional and basis set would typically be validated by comparing calculated properties to any available experimental data or by testing a range of methods to ensure the reliability of the results.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods could be applied:
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher levels of accuracy than DFT for certain properties, particularly for systems where electron correlation is very important. However, their high computational cost often limits their application to smaller molecules or for single-point energy calculations on geometries optimized with DFT.
Semi-Empirical Methods: These methods, such as AM1 and PM7, are based on quantum mechanics but include parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary explorations of large conformational spaces or for very large molecules. However, their accuracy is generally lower, and they are typically used for initial screening before more rigorous methods are applied.
Conformational Landscape Analysis
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformers. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the molecule's flexibility.
Potential Energy Surface Scans
To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step. For this compound, key dihedral angles would include the C-C bond of the ethane backbone and the C-O bond of the methoxy (B1213986) group. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).
Below is a hypothetical data table representing the results of a PES scan around the central C-C bond.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 0.0 |
| 120 | 4.8 |
| 180 | 0.5 |
| 240 | 4.8 |
| 300 | 0.0 |
This table is illustrative and not based on actual experimental data for the compound.
Global Minimum Conformer Determination
The PES scans identify multiple local energy minima. To find the global minimum conformer—the most stable arrangement of the molecule—the geometries corresponding to each local minimum are extracted from the scans. These geometries are then fully optimized using a reliable method, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). A frequency calculation is then performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain its zero-point vibrational energy (ZPVE) and thermal corrections to the energy. The conformer with the lowest final energy is identified as the global minimum. This structure is the most likely to be observed experimentally under thermal equilibrium.
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical chemistry investigations have been found for the compound this compound.
This absence of dedicated research on its electronic structure, bonding, and potential reaction mechanisms means that a detailed analysis as requested cannot be provided at this time. The scientific community has not published studies focusing on the following computational aspects for this particular molecule:
Electronic Structure and Bonding Analysis: Including Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Charge Distribution and Electrostatic Potential Mapping.
Reaction Mechanism Prediction and Validation: Including Transition State Localization and Intrinsic Reaction Coordinate (IRC) calculations.
While computational chemistry is a powerful tool for characterizing novel compounds, research is often prioritized based on a substance's potential applications, synthesis pathways, or broader scientific interest. The lack of available data suggests that this compound has not yet been a focus of theoretical chemical investigation.
It is important to note that computational studies do exist for structurally similar compounds, such as other substituted phenylethylamines or molecules containing bromophenyl and methoxy groups. However, the specific arrangement of these functional groups in this compound would lead to unique electronic and structural properties that cannot be accurately extrapolated from related but distinct molecules.
Therefore, without specific research dedicated to this compound, any attempt to present data on its computational and theoretical chemistry would be speculative and lack the required scientific accuracy and detailed findings.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict and help interpret spectroscopic data. These predictions can be validated by comparison with experimental spectra, providing a powerful tool for structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for such predictions. semanticscholar.org These calculations are valuable for assigning peaks in experimental spectra and for confirming the proposed structure of a molecule. For other organic molecules, theoretical examinations of structural parameters and NMR chemical shifts have been successfully conducted using methods like Hartree-Fock (HF) and DFT. semanticscholar.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH-NH₂) | Data not available | Data not available |
| C2 (CH-O) | Data not available | Data not available |
| OCH₃ | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic C-Br | Data not available | Data not available |
| Aromatic C-C | Data not available | Data not available |
This table is for illustrative purposes only. Specific calculated values for the target compound are not available in the literature.
Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies and their corresponding intensities. These predictions are typically performed using DFT methods, and the calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For complex molecules, reliable vibrational assignments can be made based on potential energy distribution (PED). semanticscholar.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. semanticscholar.org
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. nih.gov These calculations can provide information about the electronic transitions within the molecule, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The prediction of UV-Vis spectra is of high interest for designing new materials and identifying potentially photoreactive compounds. nih.gov Solvent effects can also be incorporated into these calculations to better match experimental conditions. nih.gov
Computational Stereochemistry and Enantiomeric Discrimination
Given that this compound possesses a chiral center, computational methods can be employed to investigate its stereochemical properties.
Computational modeling can provide insights into the mechanisms of chiral recognition, which is crucial for understanding how enantiomers interact with other chiral molecules, such as chiral stationary phases in chromatography or the active sites of enzymes. These studies often involve calculating the interaction energies between the different enantiomers of the target molecule and a chiral selector. By comparing the stabilities of the diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for enantioseparation.
Synthetic Applications and Derivatization Strategies
2-(2-Bromophenyl)-2-methoxyethan-1-amine as a Core Building Block
The compound's backbone is a suitable scaffold for constructing elaborate molecular frameworks, from fundamental heterocyclic systems to intricate polycyclic and macrocyclic structures.
The presence of both a nucleophilic amine and an electrophilic aryl bromide within the same molecule facilitates intramolecular cyclization reactions to form nitrogen-containing heterocycles. One of the most powerful strategies involves an initial modification of the amine group followed by a palladium-catalyzed intramolecular C-N bond formation. For example, acylation of the amine followed by an intramolecular Buchwald-Hartwig amination could yield a dihydroisoquinolinone scaffold, a core structure in many biologically active compounds.
| Reaction Type | Reagents/Conditions | Product Scaffold |
| Intramolecular Buchwald-Hartwig Amination | 1. Acyl chloride, Base2. Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | Dihydroisoquinolinone |
| Intramolecular N-Arylation | 1. Alkylation (e.g., with a protected halo-aldehyde)2. Pd catalyst, Ligand, Base | Tetrahydroisoquinoline derivative |
These heterocyclic systems serve as foundational motifs that can be further elaborated into more complex molecules.
Building upon the initial heterocyclic scaffolds, this compound can be used to construct more complex polycyclic systems through tandem or sequential reactions. A common strategy involves utilizing the aryl bromide for an initial cross-coupling reaction to introduce a new functional moiety, which then participates in a subsequent cyclization. For instance, a Suzuki coupling could install a diene system, setting the stage for an intramolecular Diels-Alder reaction to form a fused, bridged, or spirocyclic framework. Such cascade reactions, where multiple bonds and rings are formed in a single sequence, represent an efficient approach to molecular complexity.
The bifunctional nature of this compound makes it an ideal component for the synthesis of macrocycles. It can act as a linker or hinge element within a larger ring structure. Synthetic strategies often involve a stepwise approach where the amine is first functionalized with a long chain containing a terminal reactive group. The macrocyclization is then achieved via an intramolecular cross-coupling reaction involving the aryl bromide, such as a Suzuki or Sonogashira coupling, performed under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.
Chemical Modifications and Functionalization of this compound
The reactivity of the primary amine and the aryl bromide allows for a high degree of molecular diversification through well-established chemical transformations.
The primary amine group is a key site for functionalization, enabling the introduction of a wide array of chemical groups that can modulate the compound's physical, chemical, and biological properties. Common modifications include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important pharmacophores.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides to yield secondary and tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.
These transformations are fundamental for preparing derivatives for further synthetic steps or for creating libraries of compounds for screening purposes.
| Modification Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine (Isopropyl) |
| Urea Formation | Phenyl Isocyanate | Urea |
The aryl bromide is a versatile functional group, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds. Key transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form C-C bonds, creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding substituted aniline (B41778) derivatives.
Sonogashira Coupling: Reaction with a terminal alkyne to form C-C triple bonds, leading to aryl alkynes.
Heck Coupling: Reaction with an alkene to form a new C-C bond with substitution at the vinyl position.
Ullmann Condensation: Copper-catalyzed reaction with alcohols or phenols to form C-O bonds, yielding diaryl ethers or aryl alkyl ethers.
These coupling strategies dramatically expand the synthetic utility of the parent compound, enabling the attachment of a vast range of substituents to the phenyl ring.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl-Aryl) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N (Aryl-Amine) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Aryl-Alkyne) |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (Aryl-Alkenyl) |
| Ullmann | Phenol | CuI, L-proline, K₂CO₃ | C-O (Aryl-Ether) |
Derivatization of the Methoxy (B1213986) Group
The methoxy group in this compound represents a key site for chemical modification to generate analogues with potentially altered pharmacological profiles. While direct derivatization of this specific compound is not extensively documented, established methods for the cleavage of benzylic ethers are applicable.
One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). reddit.comlookchem.comresearchgate.netnih.gov Treatment of this compound with BBr₃ would likely yield the corresponding alcohol, 2-amino-1-(2-bromophenyl)ethanol. This transformation is significant as the resulting hydroxyl group provides a new anchor point for a variety of subsequent chemical modifications.
The cleavage of benzylic ethers can also be achieved under oxidative conditions. mdpi.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to selectively cleave p-methoxybenzyl (PMB) ethers, and similar principles could be adapted for the methoxy group in the target compound, likely proceeding through a radical mechanism.
Once the hydroxyl analogue is obtained, it can undergo a range of derivatization reactions, including:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Reaction with alkyl halides under basic conditions to introduce different alkoxy groups.
Carbonate formation: Reaction with chloroformates.
These modifications allow for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor-binding interactions.
Synthesis of Advanced Analogues and Libraries
The structural framework of this compound serves as a foundation for the synthesis of a wide array of advanced analogues, including regioisomers, constitutional isomers, stereoisomers, and diastereomers.
Regioisomeric and Constitutional Isomer Synthesis
The synthesis of regioisomers, where the bromine atom is positioned differently on the phenyl ring, can be achieved by employing appropriately substituted starting materials. The general synthetic route to 2-(bromophenyl)-2-methoxyethan-1-amines likely commences with the corresponding bromobenzaldehyde. For instance, the synthesis of the 3-bromo regioisomer, 2-(3-Bromophenyl)-2-methoxyethan-1-amine, starts from 3-bromobenzaldehyde (B42254) dimethyl acetal (B89532). acs.org This is treated with trimethylsilyl (B98337) cyanide to form an α-methoxyacetonitrile, which is subsequently reduced to the final amine using a reducing agent like lithium aluminum hydride. acs.org
This synthetic strategy can be readily adapted to produce the target 2-bromo isomer and the 4-bromo isomer, starting from 2-bromobenzaldehyde (B122850) and 4-bromobenzaldehyde, respectively.
Constitutional isomers, which have the same molecular formula but different connectivity, can also be synthesized. For example, 1-(2-Bromophenyl)-2-methoxyethan-1-amine, where the methoxy and amino groups have swapped positions relative to the phenyl ring, would require a different synthetic approach. A plausible route would involve the reduction of a suitable precursor such as a 2-methoxy-2-(2-bromophenyl)acetonitrile or the amination of a corresponding alcohol.
Stereoisomeric and Diastereomeric Analogue Preparation
The carbon atom bearing the methoxy and amino groups in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The preparation of stereoisomerically pure analogues is crucial in drug development, as different enantiomers often exhibit distinct pharmacological activities.
Asymmetric synthesis of 2-arylethylamines is a well-established field, and several strategies can be applied to obtain enantiomerically enriched this compound. mdpi.comnih.gov These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. nih.gov For instance, the reduction of an imine precursor could be carried out using a chiral reducing agent or in the presence of a chiral catalyst to induce stereoselectivity.
The preparation of diastereomeric analogues would involve the introduction of a second stereocenter into the molecule. This could be achieved by modifying the synthetic route to include a diastereoselective reaction step. For example, if a chiral aldehyde is used as a starting material, the subsequent addition of a nucleophile could proceed with facial selectivity, leading to the formation of one diastereomer in excess. The synthesis of functionalized proline derivatives and substituted 2-aryl morpholines has been achieved with high diastereoselectivity, and similar methodologies could be applied here. nih.govmdpi.com
Diversity-Oriented Synthetic Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules for high-throughput screening. cam.ac.uknih.govrsc.org The phenethylamine (B48288) scaffold is a common starting point for the construction of DOS libraries due to its prevalence in biologically active compounds. mdpi.comnih.gov
This compound is an excellent candidate for a DOS campaign. The primary amine can serve as a handle for the introduction of a variety of building blocks through reactions such as acylation, alkylation, and reductive amination. The bromo-substituted phenyl ring is amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.
A typical DOS workflow using this scaffold might involve:
Scaffold Preparation: Synthesis of the core this compound structure.
Parallel Synthesis: Reaction of the scaffold with a library of diverse building blocks in a parallel format. For example, the amine could be reacted with a set of different carboxylic acids to generate a library of amides, while the bromo-phenyl group could be coupled with various boronic acids to create a library of biaryl compounds.
Purification and Screening: High-throughput purification of the resulting library members, followed by screening for biological activity.
This approach allows for the efficient exploration of the chemical space around the this compound core, increasing the probability of discovering novel compounds with desired therapeutic properties.
Conclusion and Future Perspectives in the Research of 2 2 Bromophenyl 2 Methoxyethan 1 Amine
Summary of Key Advances in Synthetic Methodologies and Reactivity
While specific literature on the synthesis of 2-(2-Bromophenyl)-2-methoxyethan-1-amine is scarce, its synthesis can be extrapolated from established methodologies for analogous 2-aryl-2-alkoxyethan-1-amines. A common approach involves the reduction of a corresponding precursor such as an oxime, imine, or nitrile.
Hypothetical Synthetic Routes:
A plausible synthetic pathway could commence from 2-bromoacetophenone. This starting material could be converted to an α-methoxy ketone, which can then be transformed into an oxime or imine and subsequently reduced to the target amine. Alternatively, a Strecker-type synthesis could be envisioned, starting from 2-bromobenzaldehyde (B122850).
| Precursor | Reagents and Conditions | Key Transformation |
| 2-(2-Bromophenyl)-2-methoxyacetonitrile (B2998953) | 1. LiAlH4 or other suitable reducing agent | Reduction of nitrile to primary amine |
| 2-(2-Bromophenyl)-2-methoxyethan-1-imine | 1. NaBH4, H2/Pd-C, or other reducing agents | Reduction of imine to amine |
| N-(2-(2-bromophenyl)-2-methoxyethylidene)hydroxylamine | 1. H2/Raney Ni, or other reducing agents | Reduction of oxime to amine |
The reactivity of this compound is dictated by its three primary functional groups: the primary amine, the methoxy (B1213986) group, and the bromophenyl ring. The amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and the formation of imines. msu.edulibretexts.org The bromophenyl moiety is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the ortho position of the phenyl ring. nih.govmdpi.comfrontiersin.org
Emerging Trends in Directed Functionalization and Catalysis
A significant area of future research for this compound lies in the directed functionalization of the C-H bonds of the phenyl ring. The amine or a derivative thereof could act as a directing group to achieve regioselective C-H activation and subsequent functionalization at the C3 or C6 positions of the phenyl ring. nih.govresearchgate.net This approach offers an atom-economical way to introduce further complexity into the molecule.
Potential Directed C-H Functionalization Reactions:
| Directing Group | Catalyst | Potential Functionalization |
| Amine (or protected amine) | Palladium, Rhodium, Ruthenium | Arylation, Alkylation, Acylation |
| Amide (formed from the amine) | Palladium, Copper | C-O, C-N, and C-S bond formation |
Recent advancements in photoredox catalysis could also be applied to the functionalization of this compound. acs.org For instance, the bromine atom could be leveraged in radical-based transformations to introduce new functional groups.
Potential for Novel Building Block Development
The trifunctional nature of this compound makes it an attractive building block for the synthesis of diverse molecular scaffolds. The sequential or orthogonal functionalization of its amine, methoxy, and bromophenyl groups can lead to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
For example, the amine functionality could be incorporated into heterocyclic structures, while the bromophenyl ring serves as a point for diversification through cross-coupling reactions. The stereocenter adds another layer of complexity, making it a valuable precursor for the synthesis of enantiopure compounds.
Challenges and Opportunities in Chiral Synthesis and Characterization
The presence of a stereocenter at the C2 position presents both a challenge and an opportunity. The development of an efficient asymmetric synthesis to obtain enantiomerically pure this compound is a key area for future research.
Potential Asymmetric Synthetic Strategies:
Asymmetric Reduction: The asymmetric reduction of a precursor ketone or imine using chiral catalysts or reagents is a promising approach. acs.orgresearchgate.net Catalytic asymmetric hydrogenation, in particular, has seen significant advancements. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or another part of the molecule could direct the stereochemical outcome of key bond-forming reactions. yale.edursc.orgresearchgate.net
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of the racemic amine, could provide access to the individual enantiomers.
Challenges in Chiral Synthesis and Characterization:
| Challenge | Potential Solution |
| Achieving high enantioselectivity | Screening of chiral catalysts and ligands, optimization of reaction conditions |
| Separation of enantiomers | Chiral chromatography (HPLC, SFC), diastereomeric salt formation |
| Determination of absolute configuration | X-ray crystallography of a suitable derivative, comparison with known compounds |
The characterization of the enantiopure forms would require specialized techniques such as chiral chromatography and polarimetry. The determination of the absolute configuration would likely necessitate the synthesis of a crystalline derivative for X-ray analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)-2-methoxyethan-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 2-bromophenylacetonitrile with methoxy-containing reagents (e.g., methyl iodide under basic conditions) followed by reduction using agents like BH₃/THF or LiAlH₄ yields the target amine . Reaction temperature (0–25°C) and solvent polarity (THF or DMF) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology : Use NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and bromophenyl substituents. For crystallographic validation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry . Computational tools (DFT calculations) predict electronic effects, such as the electron-withdrawing bromine and electron-donating methoxy group influencing charge distribution .
Advanced Research Questions
Q. How do the bromophenyl and methoxy substituents influence binding affinity to neurological receptors (e.g., serotonin or dopamine receptors)?
- Methodology : Conduct radioligand binding assays using HEK-293 cells expressing target receptors. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methoxy group may engage in hydrogen bonding with receptor residues (e.g., Tyr or Ser). Compare IC₅₀ values with analogues lacking these substituents to isolate their contributions .
Q. What computational strategies predict the compound’s interactions with enzymes like monoamine oxidases (MAOs)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using MAO-B crystal structures (PDB: 2V5Z). The methoxy group’s orientation may block substrate access to the FAD cofactor, while the bromophenyl moiety could occupy hydrophobic pockets. Validate predictions with enzymatic inhibition assays measuring residual activity via UV-Vis spectroscopy .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodology : Design dose-response studies across multiple cell lines (e.g., HeLa, HEK-293) and microbial strains (Gram+/Gram-). Use LC-MS to confirm compound stability under assay conditions. Contradictions may arise from differential membrane permeability or metabolite formation. Cross-reference results with structural analogues (e.g., 2-(4-Bromophenyl) derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
